molecular formula C4H8Cl2N2S B1440053 Thiazol-5-ylmethanamine dihydrochloride CAS No. 1215372-00-1

Thiazol-5-ylmethanamine dihydrochloride

Cat. No. B1440053
CAS RN: 1215372-00-1
M. Wt: 187.09 g/mol
InChI Key: URVNRCYESACKMV-UHFFFAOYSA-N
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Description

Thiazol-5-ylmethanamine dihydrochloride is a chemical compound with the molecular formula C4H8Cl2N2S and a molecular weight of 187.09 . It is also known by the IUPAC name imidazo [2,1-b]thiazol-5-ylmethanamine dihydrochloride .


Molecular Structure Analysis

The molecular structure of Thiazol-5-ylmethanamine dihydrochloride consists of a thiazole ring attached to a methanamine group. The compound also contains two chloride ions, which is indicated by the term ‘dihydrochloride’ in its name .


Physical And Chemical Properties Analysis

Thiazol-5-ylmethanamine dihydrochloride is a salt with a molecular weight of 226.13 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.

Scientific Research Applications

Antimicrobial and Antifungal Applications

Thiazol-5-ylmethanamine dihydrochloride derivatives have been found to possess significant antimicrobial and antifungal activities. These compounds can be synthesized to target a variety of pathogenic bacteria and fungi, offering potential use in the development of new antimicrobial agents .

Anticancer and Cytotoxicity

Research has indicated that certain thiazole derivatives exhibit anticancer and cytotoxic effects. These compounds can be designed to interfere with tumor cell proliferation and induce apoptosis, making them valuable in cancer research and therapy .

Proteomics Research

In proteomics, Thiazol-5-yl-methylamine dihydrochloride is utilized as a biochemical tool. It can be employed in the study of protein expression, modification, and interaction, which is crucial for understanding cellular processes and disease mechanisms .

Drug Synthesis

Thiazole compounds are key intermediates in the synthesis of various drugs. Their incorporation into drug molecules can enhance pharmacological properties such as potency, selectivity, and bioavailability. This makes them important in the design and development of new therapeutic agents .

Neuroprotective Agents

Thiazole derivatives have shown promise as neuroprotective agents . They may play a role in the prevention and treatment of neurodegenerative diseases by protecting neuronal cells from damage and supporting neural function .

Antihypertensive and Cardiovascular Research

Thiazol-5-ylmethanamine dihydrochloride derivatives can exhibit antihypertensive activity. They have potential applications in cardiovascular research, particularly in the development of treatments for hypertension and related cardiovascular disorders .

Safety and Hazards

Thiazol-5-ylmethanamine dihydrochloride is harmful by inhalation, in contact with skin, and if swallowed . It’s recommended to use this compound only in a chemical fume hood and with appropriate personal protective equipment .

properties

IUPAC Name

1,3-thiazol-5-ylmethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2S.2ClH/c5-1-4-2-6-3-7-4;;/h2-3H,1,5H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URVNRCYESACKMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=N1)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thiazol-5-ylmethanamine dihydrochloride

CAS RN

1215372-00-1
Record name 1215372-00-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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